methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds that have been the subject of considerable interest in recent years due to their potential as antitumor agents . They contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of an amine with a thionyl chloride to form an isothiocyanate, which is then cyclized with hydrazine to form the thiadiazole ring .Molecular Structure Analysis
The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Compounds structurally similar to methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate have shown promising antimicrobial activities, including antibacterial, antifungal, and antituberculosis effects. These activities were assessed using the microbroth dilution technique and included evaluations against Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010).
Synthesis and Structural Analysis
Research has focused on synthesizing new functionalized imidazo[2,1‐b]thiazoles and related compounds, analyzing their crystal structures to understand molecular interactions and frameworks. These studies provide insights into the design of molecules with potential pharmaceutical applications (Peterlin-Mašič et al., 2000).
Aldose Reductase Inhibitory Effect
Some derivatives of this compound have been synthesized and evaluated for their aldose reductase inhibitory effect. This enzyme is involved in diabetic complications, making these compounds potential candidates for treating such conditions (Güzeldemirci et al., 2018).
Anticancer Potential
A particular focus has been on the potential anticancer properties of imidazo[2,1-b][1,3]thiazoles. Research includes the development of new methods for assembling these compounds and screening their antitumor activities, with some showing effectiveness against various cancer cell lines (Potikha & Brovarets, 2020).
Antioxidant Properties
New pyrimidine derivatives related to this compound have been synthesized and their antioxidant properties evaluated. These studies are crucial in developing compounds with potential therapeutic applications in oxidative stress-related diseases (Akbas et al., 2018).
Mechanism of Action
The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Future Directions
Properties
IUPAC Name |
methyl 6-(2-bromophenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S2/c1-19-12(18)11-16-9(6-21-11)10(17)15(13(16)20)8-5-3-2-4-7(8)14/h2-5,9,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQUPDRQIVTGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(C2=S)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.